Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
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Overview
Description
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a heterocyclic compound with a unique structure that combines a triazole ring with an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a triazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its combination of a triazole and azepine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 3-tert-butyl-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)11-10-6-5-9(12(17)18-4)7-8-16(10)15-14-11/h9H,5-8H2,1-4H3 |
InChI Key |
ALGJBBAWHBHNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2CCC(CCN2N=N1)C(=O)OC |
Origin of Product |
United States |
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